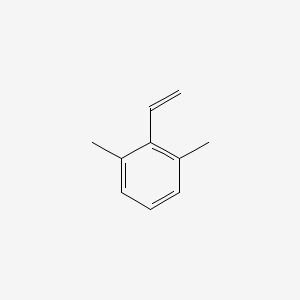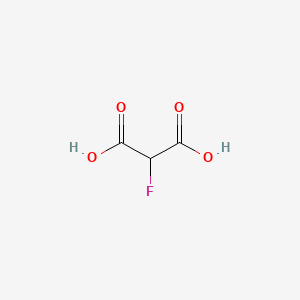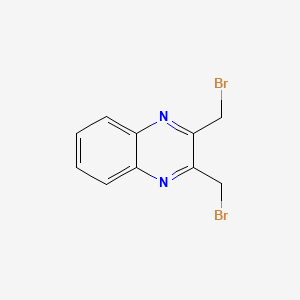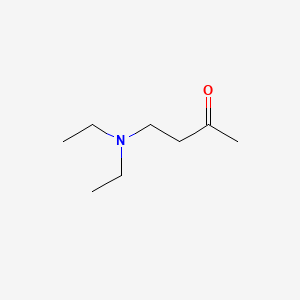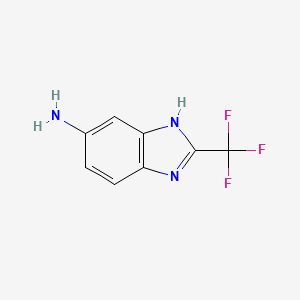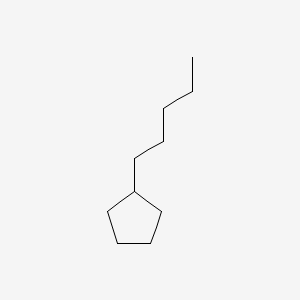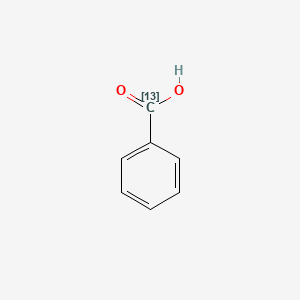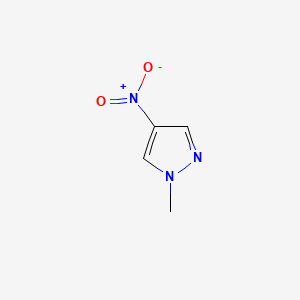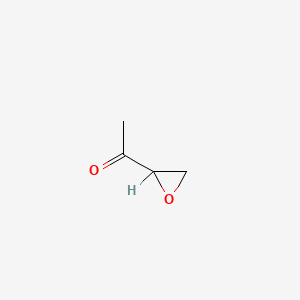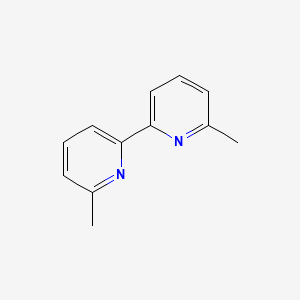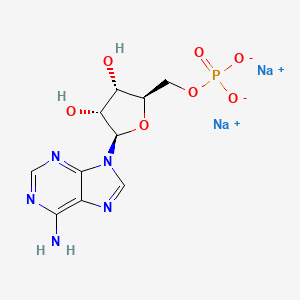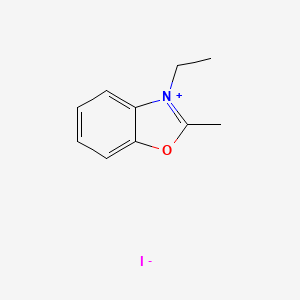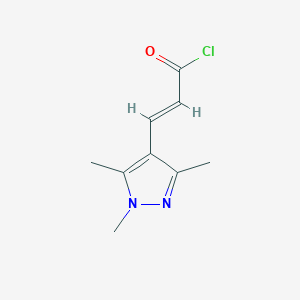
(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride”, also known as TPA-AC, is a compound that has gained attention in the scientific community due to its potential applications in various industries, particularly in biochemistry and pharmaceuticals. The molecular formula of this compound is C9H11ClN2O and it has a molecular weight of 198.65 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride” are not fully detailed in the search results. We know that it has a molecular weight of 198.65 g/mol , but further details about its physical state, color, solubility, melting point, boiling point, and other properties are not provided.Scientific Research Applications
Antiviral Activity
One significant application of (2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride is in the synthesis of nitrogen heterocycles that exhibit antiviral properties. A study by El‐Helw, Gado, and El-ziaty (2020) demonstrated the synthesis of various nitrogen heterocycles using this compound. These heterocycles showed substantial reduction effects on rotavirus titer, highlighting their potential as anti-rotavirus agents (El‐Helw, Gado, & El-ziaty, 2020).
Synthesis of Fluorescent Films
Another application lies in the synthesis of fluorescent films. Soboleva, Orlova, and Shelkovnikov (2017) explored this by reacting (4-Hydroxypiperidin-1-yl)tetrafluorochalcones with phenylhydrazine to yield polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles. These were then treated with acryloyl chloride to produce acrylates, which are promising for the preparation of fluorescent films (Soboleva, Orlova, & Shelkovnikov, 2017).
Antioxidant Screening
The compound has also been used in antioxidant research. Sallam, Elgubbi, and El‐Helw (2020) utilized it as a building block for constructing various heterocyclic derivatives with potential antioxidant activity. Some of these synthesized compounds exhibited notable inhibitory antioxidant activity (Sallam, Elgubbi, & El‐Helw, 2020).
Anti-Microbial Properties
Wang, Liu, Kang, Hu, and Wei (2015) reported on the anti-microbial activities of 1,3,5-trisubstituted-pyrazole derivatives containing a pyridyl moiety synthesized using acryloyl chloride. These compounds showed good inhibitory activity against various tested organisms, suggesting their potential use in anti-microbial applications (Wang, Liu, Kang, Hu, & Wei, 2015).
Copolymerization Applications
Chen, Liu, Yue, Zhang, and Wang (2006) investigated the dispersion copolymerization of acrylamide with a monomer derived from acryloyl chloride. This study highlights its use in creating novel polymer materials with potential applications in various industrial processes (Chen, Liu, Yue, Zhang, & Wang, 2006).
properties
IUPAC Name |
(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6-8(4-5-9(10)13)7(2)12(3)11-6/h4-5H,1-3H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVYSDVZCWVILE-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11H-Benzo[a]carbazole](/img/structure/B1328763.png)
![2-Azabicyclo[2.2.2]octane](/img/structure/B1328764.png)
